molecular formula C9H15BrN4O5S B13685077 1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide

1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide

Cat. No.: B13685077
M. Wt: 371.21 g/mol
InChI Key: JIPIAHQBMPRZKL-UHFFFAOYSA-N
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Description

1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide involves its interaction with specific molecular targets and pathways. The brominated pyrimidine ring and sulfonamide group play crucial roles in its activity, potentially inhibiting enzymes or interacting with cellular components to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide: Similar structure but with a benzo[d][1,3]dioxol group instead of bromine.

    1-[5-Chloro-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide: Chlorine atom instead of bromine.

    1-[5-Iodo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide: Iodine atom instead of bromine.

Uniqueness

The uniqueness of 1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide lies in its specific brominated pyrimidine structure, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C9H15BrN4O5S

Molecular Weight

371.21 g/mol

IUPAC Name

2-[5-bromo-6-(2-methoxyethylsulfamoylamino)pyrimidin-4-yl]oxyethanol

InChI

InChI=1S/C9H15BrN4O5S/c1-18-4-2-13-20(16,17)14-8-7(10)9(12-6-11-8)19-5-3-15/h6,13,15H,2-5H2,1H3,(H,11,12,14)

InChI Key

JIPIAHQBMPRZKL-UHFFFAOYSA-N

Canonical SMILES

COCCNS(=O)(=O)NC1=C(C(=NC=N1)OCCO)Br

Origin of Product

United States

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